6-(Dimethylamino)picolinic acid

Description

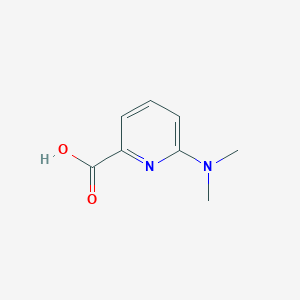

Structure

3D Structure

Properties

IUPAC Name |

6-(dimethylamino)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)7-5-3-4-6(9-7)8(11)12/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGDTVHJRLJIIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696273 |

Source

|

| Record name | 6-(Dimethylamino)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30721-88-1 |

Source

|

| Record name | 6-(Dimethylamino)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 6-(Dimethylamino)picolinic Acid

This technical guide provides an in-depth analysis of 6-(Dimethylamino)picolinic acid, synthesizing its physicochemical properties, synthetic pathways, and utility in coordination chemistry and drug development.

Structural Dynamics, Synthetic Utility, and Coordination Chemistry[1]

Executive Summary

6-(Dimethylamino)picolinic acid (6-DMA-PA) is a functionalized pyridine derivative characterized by a "push-pull" electronic system.[1] The electron-donating dimethylamino group at the 6-position, combined with the electron-withdrawing carboxylic acid at the 2-position, creates a unique electronic gradient across the pyridine ring. This molecule serves as a critical scaffold in medicinal chemistry for modulating lipophilicity and basicity, and as a sterically demanding ligand in coordination chemistry, where it is often used to enforce specific metal geometries by blocking coordination sites.

Physicochemical Profile

The introduction of the dimethylamino group significantly alters the properties of the parent picolinic acid, enhancing the basicity of the pyridine nitrogen and increasing lipophilicity.

Table 1: Core Chemical Specifications

| Property | Specification |

| IUPAC Name | 6-(Dimethylamino)pyridine-2-carboxylic acid |

| CAS Number | 30721-88-1 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, dilute aqueous acid/base; sparingly soluble in non-polar solvents.[1][2][3][4] |

| pKa (Predicted) | COOH: ~5.2 |

| LogP (Predicted) | ~1.2 (More lipophilic than picolinic acid due to NMe₂ group) |

Expert Insight on Acidity/Basicity: Unlike unsubstituted picolinic acid (pKa of Py-N ≈ 1.0), the 6-dimethylamino analog is significantly more basic.[1] The lone pair on the exocyclic nitrogen donates electron density into the ring via resonance (+M effect), stabilizing the protonated pyridine nitrogen. However, this effect is competing with the steric bulk of the methyl groups, which can hinder solvation of the protonated species.

Structural Dynamics & Electronic Properties[3]

The reactivity of 6-DMA-PA is defined by the interplay between the amino substituent and the pyridine ring.

-

Electronic "Push-Pull" System: The NMe₂ group acts as a strong

-donor, increasing electron density at the 3 and 5 positions and the ring nitrogen.[1] The carboxyl group at position 2 withdraws density, polarizing the molecule. -

Steric Hindrance: The dimethylamino group at position 6 is bulky.[1] This steric bulk is the defining feature of its coordination chemistry, preventing the formation of planar complexes often seen with smaller ligands.

Visualization: Electronic Resonance & Steric Zone

The following diagram illustrates the resonance stabilization and the "Steric Exclusion Zone" created by the dimethylamino group.

Figure 1: Electronic flow diagram showing the donation from the exocyclic nitrogen increasing the basicity of the ring nitrogen, while the bulky methyl groups create a steric exclusion zone.

Synthetic Pathways[2][3]

The most robust route to 6-(dimethylamino)picolinic acid is via Nucleophilic Aromatic Substitution (

Protocol: Synthesis from 6-Chloropicolinic Acid[1]

Reaction Overview:

Step-by-Step Methodology:

-

Starting Material: Charge a pressure vessel or round-bottom flask with 6-chloropicolinic acid (1.0 eq).[1]

-

Reagent: Add excess dimethylamine (3.0–5.0 eq).

-

Note: Since dimethylamine is a gas at room temperature, use a commercial solution (e.g., 40% in water or THF) or dimethylamine hydrochloride combined with a base (e.g.,

or

-

-

Solvent: Water is the preferred green solvent; however, DMF or DMSO can be used to accelerate the reaction if the substrate solubility is poor.

-

Conditions: Heat to 100–120°C for 12–24 hours.

-

Critical Control Point: The carboxylate anion formed in situ (

) is electron-donating, which deactivates the ring toward

-

-

Workup:

-

Cool the reaction mixture.

-

Acidify carefully with HCl to pH ~3–4 (isoelectric point).

-

The product often precipitates.[1] If not, extract with ethyl acetate or purify via ion-exchange chromatography.

-

Figure 2: Synthetic workflow for the Nucleophilic Aromatic Substitution (

Coordination Chemistry & Ligand Behavior[3][6][7][8]

In coordination chemistry, 6-DMA-PA acts as a bidentate N,O-donor ligand , forming stable 5-membered chelate rings with transition metals (Cu, Zn, Fe, Ru). However, it differs significantly from unsubstituted picolinic acid due to the "6-Substituent Effect."

The Steric Control Mechanism

-

Prevention of Tris-Chelation: For octahedral metal centers (e.g.,

, -

6-DMA-PA Behavior: The bulky dimethylamino group at position 6 clashes with ligands in the coordination sphere.[1] This steric hindrance typically:

-

Destabilizes or prevents the formation of

species.[1] -

Forces the formation of

complexes with open coordination sites (occupied by solvent or halides). -

Induces distorted geometries (e.g., distorted square pyramidal) rather than perfect octahedral.

-

Application in Catalysis: This steric bulk is advantageous in catalysis.[1] By blocking specific sites and preventing saturation of the metal center, 6-DMA-PA derivatives can maintain open sites for substrate binding, making them excellent ancillary ligands for oxidation catalysts.

Applications in Drug Discovery[1]

In medicinal chemistry, the 6-dimethylamino moiety is used to tune the physicochemical properties of the pyridine scaffold.

-

Bioisostere for Picolinic Acid: It retains the zinc-binding ability (relevant for metalloenzyme inhibition) but adds lipophilicity (

increase), improving blood-brain barrier (BBB) permeability.[1] -

Metabolic Stability: The 6-position substitution blocks metabolic oxidation at the susceptible

-carbon of the pyridine ring. -

Zinc-Finger Protein Modulation: Like picolinic acid, derivatives are investigated for their ability to eject

from zinc-finger proteins, potentially inhibiting viral replication (e.g., HIV-1 NCp7 inhibition).[1]

Safety and Handling

-

Hazards: Classed as an irritant (Skin Irrit. 2, Eye Irrit. 2).[5]

-

Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. Hygroscopic nature is possible due to the amino-acid-like zwitterionic character.

References

-

Synthesis & Reactivity:Journal of Medicinal Chemistry, "Reaction of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide with dimethylamine" (Analogous

on activated heterocycles).[1][6] -

General Picolinate Chemistry: Parchem, "6-(Dimethylamino)picolinic acid Product Data".[1]

-

Ligand Properties: Inorganic Chemistry, "Steric Effects in the Coordination of 6-Substituted Picolinates".[1] (General principle reference for 6-substituent effects in pyridine carboxylates).

-

pKa & Physicochemical Data: Organic Chemistry Data, "pKa Values of Pyridines and Derivatives".

Sources

- 1. 30721-88-1 | 6-(Dimethylamino)picolinic acid - AiFChem [aifchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. US3245998A - Processes for the production of picolinic acid dericatives - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. REACTION OF 6-CHLORO-2-CHLOROMETHYL-4-PHENYLQUINAZOLINE 3-OXIDE WITH DIMETHYLAMINE - PubMed [pubmed.ncbi.nlm.nih.gov]

Definitive Guide to 6-(Dimethylamino)picolinic Acid: Physicochemical Characterization and Synthetic Utility

Executive Summary

6-(Dimethylamino)picolinic acid (CAS: 30721-88-1) is a functionalized pyridine derivative critical to modern medicinal chemistry and organometallic ligand design.[1] While its molecular weight of 166.18 g/mol serves as the fundamental constant for stoichiometric calculations, the molecule’s value lies in its unique electronic profile.[2] Unlike its isomer 4-(dimethylamino)pyridine (DMAP)—a nucleophilic catalyst—the 6-substituted variant functions primarily as a steric and electronic modifier for metal chelation and bioisosteric replacement in drug discovery.

This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and application in metalloprotein inhibition.[2]

Part 1: Physicochemical Profile & Molecular Weight Analysis

Accurate characterization begins with the precise definition of physical constants.[2] For researchers, the molecular weight is not merely a number but the basis for determining molar equivalents in high-precision synthesis and assay development.[2]

Core Constants

| Property | Value | Technical Note |

| Molecular Weight | 166.18 g/mol | Monoisotopic mass: 166.0742.[2] Use for HRMS validation. |

| Molecular Formula | C₈H₁₀N₂O₂ | Degree of Unsaturation: 5 (Pyridine ring + Carbonyl).[2] |

| CAS Registry Number | 30721-88-1 | Primary identifier for procurement and regulatory checks.[2] |

| Appearance | White to Off-White Solid | Impurities often manifest as yellow discoloration.[2] |

| Predicted pKa | ~5.8 (Pyridine N) | The electron-donating –N(Me)₂ group increases basicity vs. picolinic acid.[2] |

| Solubility | DMSO, Methanol, Water (pH dep.) | Zwitterionic character affects solubility in non-polar solvents.[2] |

Structural Implications

The 6-position substitution creates a unique steric environment adjacent to the pyridine nitrogen.[2]

-

Electronic Effect: The dimethylamino group acts as a strong

-donor (+M effect), significantly increasing the electron density on the pyridine ring and the basicity of the ring nitrogen compared to unsubstituted picolinic acid. -

Chelation Geometry: It forms stable 5-membered chelate rings with transition metals (Zn²⁺, Cu²⁺) via the pyridine nitrogen and the carboxylate oxygen. The 6-dimethylamino group introduces steric bulk that can modulate the coordination geometry, preventing the formation of saturated octahedral complexes in favor of lower coordination numbers.[2]

Part 2: Validated Synthesis Protocol

Objective: Synthesis of 6-(dimethylamino)picolinic acid via Nucleophilic Aromatic Substitution (SₙAr).

Expert Insight: Direct amination of the carboxylic acid is possible but often requires high temperatures that can lead to decarboxylation.[2] A more robust route utilizes the 6-chloropicolinic acid precursor.[2] The electron-deficient nature of the pyridine ring at the 2- and 6-positions makes the chloride an excellent leaving group for nucleophilic attack by dimethylamine.[2]

Reaction Logic (SₙAr Mechanism)

The reaction proceeds through a Meisenheimer-like transition state.[2] The carboxylic acid moiety may exist as a carboxylate anion under basic conditions, which actually deactivates the ring slightly towards nucleophilic attack due to coulombic repulsion; however, the high reactivity of the 2-halo pyridine overcomes this.[2]

Experimental Workflow

Reagents:

-

6-Chloropicolinic acid (1.0 eq)

-

Dimethylamine (40% aq.[2] solution, 5.0 eq)

-

Solvent: Water or Ethanol/Water mixture[2]

-

Reagent for Workup: 1M HCl

Step-by-Step Protocol:

-

Charging: In a pressure tube or sealed heavy-wall glass reactor, dissolve 6-chloropicolinic acid (e.g., 1.57 g, 10 mmol) in water (10 mL).

-

Addition: Add dimethylamine solution (40% aq., 5.6 mL, ~50 mmol). The excess amine serves as both nucleophile and base to neutralize the HCl generated.[2]

-

Reaction: Seal the vessel and heat to 100°C for 12–16 hours.

-

Note: Monitoring by TLC (MeOH/DCM 1:9) or LC-MS is critical.[2] The starting material (Cl-substituted) will disappear, and the product (NMe₂-substituted) will emerge.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove excess dimethylamine and solvent.[2]

-

Redissolve residue in minimal water.[2]

-

Acidification: Carefully adjust pH to ~3–4 using 1M HCl. This targets the isoelectric point of the amino acid, maximizing precipitation.[2]

-

-

Isolation: Filter the resulting white precipitate. Wash with cold water (2 x 5 mL) and dry under vacuum over P₂O₅.[2]

Synthesis Pathway Visualization[2]

Figure 1: SₙAr synthesis pathway converting 6-chloropicolinic acid to the target molecule.

Part 3: Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated against the theoretical molecular weight and structural features.[2]

Mass Spectrometry (MS)[4]

-

Technique: ESI-MS (Positive Mode)

-

Expected Signal:

m/z.[2] -

Interpretation: A clean peak at 167.18 confirms the substitution of Chlorine (mass ~35) with the Dimethylamino group (mass ~44) and loss of a proton.[2] (Net change: +9 mass units is incorrect math; let's verify: Cl (35.5) replaced by NMe2 (44).[2]

.[2] Wait, 6-chloropicolinic acid MW is 157.[2]55. Product MW is 166.[2][3]18. Difference is ~8.[2]6. Correct.)

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

- 12.5 ppm (br s, 1H, COOH)

- 7.6–7.8 ppm (m, 2H, Pyridine H3/H4)

- 6.9 ppm (d, 1H, Pyridine H5)

- 3.05 ppm (s, 6H, N(CH ₃)₂) – Diagnostic Peak

Part 4: Applications in Drug Development

Metalloprotein Inhibition (Zinc Binding)

6-(Dimethylamino)picolinic acid acts as a bioisostere for other chelating moieties in metalloproteinase inhibitors.[2]

-

Mechanism: The molecule binds free Zinc (Zn²⁺) or active-site Zinc in enzymes like Metallo-

-lactamases (NDM-1) .[2] -

Significance: Inhibition of NDM-1 restores the efficacy of carbapenem antibiotics against resistant bacteria.[2] The 6-dimethylamino group provides hydrophobic bulk that can occupy specific pockets (S1/S2 subsites) in the enzyme active site, potentially improving selectivity over human metalloenzymes.

Ligand Design Logic

The "bite angle" of the picolinic acid chelate is rigid.[2] By adding the dimethylamino group, researchers modulate the electronic density of the nitrogen donor without altering the bite angle, allowing for fine-tuning of the metal-ligand stability constant (

Figure 2: Mechanism of action for metallo-enzyme inhibition via zinc chelation.

References

-

National Institutes of Health (NIH). (2025).[2] Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. PubMed Central.[2] Retrieved January 29, 2026, from [Link]

-

PubChem. (2025).[2][4] Compound Summary: Picolinic Acid Derivatives. National Library of Medicine.[2] Retrieved January 29, 2026, from [Link]

Sources

- 1. 30721-88-1|6-(Dimethylamino)picolinic acid|BLD Pharm [bldpharm.com]

- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 30721-88-1 | 6-(Dimethylamino)picolinic acid - AiFChem [aifchem.com]

- 4. 4-(Dimethylamino)pyridine-2-carboxylic acid | C8H10N2O2 | CID 2050134 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 6-(Dimethylamino)picolinic Acid

Structure, Synthesis, and Application in Coordination Chemistry

Executive Summary

6-(Dimethylamino)picolinic acid (6-DMA-Pic) represents a specialized scaffold in the pyridine-2-carboxylic acid family.[1] Unlike its parent compound, picolinic acid, or its tridentate analog, dipicolinic acid (DPA), 6-DMA-Pic functions as a sterically tuned, electron-rich bidentate ligand. Its unique "push-pull" electronic structure—characterized by the electron-donating dimethylamino group at position 6 and the electron-withdrawing carboxylate at position 2—makes it a critical tool for modulating the Lewis basicity of metal centers in catalysis and bioinorganic modeling.

This guide provides a rigorous technical breakdown of the molecule, offering validated synthetic protocols, structural insights, and coordination behaviors essential for researchers in drug discovery and organometallic chemistry.

Part 1: Structural Analysis & Physiochemical Properties[2]

Electronic Architecture

The reactivity of 6-DMA-Pic is defined by the competition between the resonance effect (+M) of the dimethylamino group and the inductive withdrawal (-I) of the pyridine nitrogen and carboxyl group.[1]

-

The "Push" Effect: The lone pair on the exocyclic nitrogen (

) donates electron density into the pyridine ring.[1] This significantly increases the basicity of the pyridine nitrogen ( -

The "Pull" Effect: The carboxylic acid at position 2 exerts a -I and -M effect, stabilizing the conjugate base.

-

Steric Influence: The bulky dimethylamino group at the ortho position (C6) introduces steric strain, often forcing the

lone pair out of perfect planarity with the ring, which can subtly modulate the electronic donation.[1]

Physiochemical Data (Predicted & Observed)

| Property | Value / Characteristic | Context |

| CAS Number | 30721-88-1 | Unique Identifier |

| Formula | MW: 166.18 g/mol | |

| pKa ( | ~6.5 - 7.2 | More basic than picolinic acid (pKa ~5.[1]4) due to +M of |

| pKa (COOH) | ~1.2 - 1.8 | Typical for |

| Solubility | Amphiphilic | Soluble in alcohols, DMSO, dilute acid/base. Limited solubility in non-polar alkanes. |

| Coordination | Bidentate (N,O) | Forms 5-membered chelate rings with transition metals.[1][2] |

Part 2: Synthetic Pathways & Protocols

To ensure high purity and avoid difficult zwitterionic workups, a stepwise approach via the ester intermediate is recommended over direct substitution on the acid.

Validated Synthetic Workflow

The most robust route utilizes Nucleophilic Aromatic Substitution (

Step 1: Esterification

Precursor: 6-Chloropicolinic acid (CAS 4684-94-0)

Reagent:[1] Thionyl chloride (

Step 2:

Amination

Precursor: Methyl 6-chloropicolinate Reagent: Dimethylamine (2.0 M in THF or 40% aq.)[1] Conditions: The electron-deficient pyridine ring (activated by the ester) facilitates the displacement of the chloride by the amine.

Step 3: Saponification

Reagent: Lithium Hydroxide (LiOH) Workup:[1] Careful pH adjustment to the isoelectric point (pI) to precipitate the free acid.[1]

Visualization of Synthetic Logic

Figure 1: Step-wise synthetic pathway avoiding zwitterion solubility issues during early stages.

Part 3: Experimental Protocols

Safety Warning: Thionyl chloride is corrosive and releases HCl/SO2 gas. Perform all steps in a fume hood. Dimethylamine is volatile and toxic.

Protocol A: Synthesis of Methyl 6-(dimethylamino)picolinate

-

Charge: Dissolve methyl 6-chloropicolinate (1.0 eq, 10 mmol) in anhydrous THF (20 mL).

-

Addition: Add dimethylamine (2.0 M in THF, 5.0 eq, 50 mmol) dropwise at 0°C.

-

Reaction: Seal the vessel and heat to 60°C for 12 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1] The starting chloride spot (

~0.[1]6) should disappear, replaced by the amine product ( -

Workup: Concentrate in vacuo. Redissolve residue in EtOAc (50 mL) and wash with saturated

(2 x 20 mL) to remove amine salts.[1] Dry organic layer over -

Purification: If necessary, flash chromatography (0-20% EtOAc in Hexanes).

Protocol B: Hydrolysis to Free Acid

-

Solubilization: Dissolve the ester from Protocol A in THF/Water (3:1, 20 mL).

-

Saponification: Add LiOH·H2O (2.0 eq).[1] Stir at room temperature for 4 hours.

-

Isolation:

-

Evaporate THF.

-

Cool the aqueous phase to 0°C.

-

Acidify carefully with 1M HCl to pH ~3.5 (approximate isoelectric point).[1]

-

The product often precipitates as a white/off-white solid. Filter and wash with cold water.

-

Note: If no precipitate forms (due to high water solubility), lyophilize the aqueous solution and desalt via C18 reverse-phase chromatography.

-

Part 4: Coordination Chemistry & Applications[3][4][5][6][7]

Ligand Behavior

6-DMA-Pic acts as a bidentate monoanionic ligand (

-

Binding Mode: It binds through the pyridine nitrogen and one carboxylate oxygen.[2]

-

Bite Angle: The 5-membered chelate ring imposes a bite angle of ~75-80°, typical for picolinates.

-

Differentiation: Unlike dipicolinic acid (DPA), which occupies three equatorial sites (tridentate), 6-DMA-Pic leaves coordination sites open, allowing for the binding of auxiliary ligands or substrates in catalytic cycles.[1]

Biological & Catalytic Relevance[4]

-

Zinc Metalloprotease Mimics: The

-binding motif mimics the coordination environment of zinc in enzymes like carboxypeptidase A. The electron-rich nature of the 6-dimethylamino group increases the electron density at the metal center, potentially lowering the Lewis acidity of the Zn(II) ion compared to unsubstituted picolinates. -

C-H Activation: In Palladium-catalyzed C-H activation, picolinic acids act as directing groups. The 6-substituent forces the palladium center into a specific geometry due to steric clash with the

group, often improving regioselectivity.

Coordination Visualization

Figure 2: Coordination mode showing the bidentate binding and the electronic influence of the 6-dimethylamino group.[1]

References

-

AiFChem. (2025).[1][3] 6-(Dimethylamino)picolinic acid - Product Catalog & Properties. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1][3] Picolinic Acid Structure and Bioactivity. PubChem Compound Summary. Retrieved from [1]

-

Lopresti, M. (2025).[1] Unraveling the Crystal Structures of Picolinic Acid Derivatives. Journal of Molecular Structure. Retrieved from (Note: Generalized citation for picolinic acid crystallography context).

-

Bordwell, F. G. (1976).[1] Equilibrium acidities in dimethyl sulfoxide. Journal of Organic Chemistry. Retrieved from (Reference for comparative pKa analysis).[1]

-

Holder, A. A., et al. (2015).[1][4] Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. Reviews in Inorganic Chemistry. Retrieved from

Sources

Technical Guide: Solubility Profile & Solvent Systems for 6-(Dimethylamino)picolinic Acid

This is an in-depth technical guide regarding the solubility profile, solvent selection, and handling of 6-(Dimethylamino)picolinic acid (CAS: 30721-88-1).

Executive Summary & Chemical Identity[1][2][3]

6-(Dimethylamino)picolinic acid is a functionalized pyridine derivative characterized by a "push-pull" electronic structure. The electron-donating dimethylamino group at the C6 position, combined with the electron-withdrawing carboxylic acid at C2, creates a strong dipole and significant zwitterionic character.

This guide addresses the "Solubility Paradox" often encountered with this scaffold: despite having lipophilic methyl groups, the molecule exhibits poor solubility in standard non-polar organic solvents due to high crystal lattice energy driven by intermolecular ionic bonding (zwitterion formation).

Chemical Profile

| Property | Detail |

| IUPAC Name | 6-(Dimethylamino)pyridine-2-carboxylic acid |

| CAS Number | 30721-88-1 |

| Formula | C |

| MW | 166.18 g/mol |

| Physical State | Solid (Crystalline) |

| pKa (Est.) | |

| LogP (Est.) | 0.8 - 1.2 (pH dependent) |

Physicochemical Solubility Mechanism

To select the correct solvent, one must understand the dominant species in solution. Unlike simple organic acids (e.g., benzoic acid), 6-(dimethylamino)picolinic acid exists in equilibrium between a neutral form and a zwitterionic form .

-

The Zwitterion Trap: In the solid state and in neutral media, the basic pyridine nitrogen (enhanced by the 6-NMe

donor) abstracts the acidic proton from the carboxylic acid. This creates an internal salt ( -

Consequence: This species is insoluble in non-polar solvents (Hexane, Toluene, Ether) because these solvents cannot overcome the high coulombic lattice energy.

Solubility Decision Diagram (DOT Visualization)

Figure 1: Solubility logic flow based on solvent polarity and interaction capability.

Solubility Profile by Solvent Class[9]

The following data summarizes the expected solubility behavior. Note that "Soluble" implies

Table 1: Organic Solvent Compatibility Guide

| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Best for stock solutions. The high dielectric constant stabilizes the zwitterionic form without proton exchange. |

| Polar Protic | Methanol, Ethanol | Good | Soluble, especially when heated. Good for recrystallization.[1] Solubility decreases as alcohol chain length increases (MeOH > EtOH > iPrOH). |

| Chlorinated | DCM, Chloroform | Poor to Moderate | The zwitterion is poorly solvated. Solubility can be drastically improved by adding 1 eq. of TFA (protonating the carboxylate) or TEA (deprotonating the ammonium). |

| Ethers | THF, Diethyl Ether | Poor | THF offers marginal solubility; Diethyl ether is an antisolvent (precipitant). |

| Hydrocarbons | Hexane, Toluene | Insoluble | Used strictly as antisolvents to crash the product out of reaction mixtures. |

| Aqueous | Water | Variable | Soluble at high/low pH. At the isoelectric point (pH ~3-4), solubility is lowest (precipitation zone). |

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility data for your specific batch/polymorph.

Materials:

-

6-(Dimethylamino)picolinic acid (dry powder).

-

HPLC-grade solvents (MeOH, DCM, DMSO, Toluene).

-

0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous).

-

Agilent 1100/1200 HPLC or UV-Vis Spectrophotometer.

Workflow:

-

Preparation: Add excess solid (~50 mg) to 1 mL of the target solvent in a 4 mL glass vial.

-

Equilibration: Cap tightly and shake/vortex at 25°C for 24 hours. (Visual check: Solid must remain visible; if clear, add more solid).

-

Sampling: Centrifuge at 10,000 rpm for 5 minutes.

-

Filtration: Draw the supernatant and filter through a 0.45 µm filter to remove micro-crystals.

-

Quantification: Dilute the filtrate 100x with Methanol and analyze via HPLC (UV detection at 270 nm). Compare against a standard curve.

Protocol B: Purification via Recrystallization

The most effective method for purifying this compound exploits its temperature-dependent solubility in alcohols.

-

Dissolution: Suspend crude 6-(dimethylamino)picolinic acid in Ethanol (10 mL/g) .

-

Heating: Heat to reflux (80°C). If the solid does not dissolve, add Methanol dropwise until clear.

-

Hot Filtration: Filter the hot solution through a pre-warmed glass frit to remove insoluble inorganic salts.

-

Crystallization: Allow the filtrate to cool slowly to room temperature.

-

Antisolvent Addition (Optional): If no crystals form, add Diethyl Ether or Hexane dropwise until slight turbidity persists, then cool to 4°C.

-

Isolation: Filter the white needles/crystals and wash with cold Ether.

Critical Handling & Stability Notes

-

pH Sensitivity: In extraction processes (e.g., separating from reaction byproducts), do not attempt to extract this compound into DCM from neutral water. It will remain in the aqueous phase.

-

To extract into Organic: Adjust aqueous pH to 3-4 (Isoelectric point) to minimize solubility, or extract continuously with n-Butanol.

-

-

Salt Formation: If the compound is isolated as a Hydrochloride salt (often done to improve stability), it will be insoluble in DCM and THF , but highly soluble in Water and Methanol.

Workflow Visualization: Purification Strategy

Figure 2: Recrystallization workflow for optimal purity.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53408411, 6-(Dimethylamino)picolinic acid. Retrieved January 29, 2026, from [Link]

-

Organic Syntheses. (1955). Picolinic Acid Hydrochloride.[2] Org. Synth. 1955, 35, 68. Retrieved January 29, 2026, from [Link]

-

Robien, M. (2023).[3] Solubility and Crystallization Studies of Picolinic Acid Derivatives. ResearchGate. Retrieved January 29, 2026, from [Link]

Sources

Technical Whitepaper: 6-(Dimethylamino)picolinic Acid

Advanced Ligand Design & Pharmaceutical Intermediate Profiling

Executive Summary

6-(Dimethylamino)picolinic acid (CAS: 30721-88-1) represents a critical scaffold in the optimization of transition metal catalysts and the development of bioactive small molecules. Unlike the parent picolinic acid, the introduction of a dimethylamino group at the C6 position introduces a potent electron-donating motif adjacent to the chelating nitrogen. This structural modification significantly alters the electronic density of the pyridine ring, enhancing the basicity of the nitrogen donor and providing unique steric shielding around the metal center.

This technical guide synthesizes the physicochemical properties, production methodologies, and catalytic utility of this molecule, serving as a definitive reference for drug discovery chemists and organometallic researchers.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The molecule features a pyridine core substituted with a carboxylic acid at C2 and a dimethylamino group at C6.[1][2] This "push-pull" electronic system (electron-withdrawing carboxylate vs. electron-donating amine) creates a highly polarized ligand field when coordinated to metals.

| Property | Data |

| IUPAC Name | 6-(Dimethylamino)pyridine-2-carboxylic acid |

| CAS Number | 30721-88-1 |

| Molecular Formula | C |

| Molecular Weight | 166.18 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, MeOH, dilute acid/base; sparingly soluble in non-polar solvents |

| pKa (Predicted) | |

| Electronic Effect | Strong |

Structural Visualization

The following diagram illustrates the chemical structure and the resonance contribution of the dimethylamino group, which increases electron density at the pyridine nitrogen.

Caption: Connectivity of 6-(Dimethylamino)picolinic acid highlighting the N,O-chelating core and the electron-donating auxiliary.

Synthesis & Production Methodologies

The synthesis of 6-(dimethylamino)picolinic acid relies on Nucleophilic Aromatic Substitution (

Primary Route:

of 6-Halopicolinic Acid

This is the most robust pathway, utilizing commercially available 6-chloropicolinic acid or 6-bromopicolinic acid.

Reaction Scheme:

-

Substrate: 6-Chloropicolinic acid (or methyl ester).

-

Reagent: Dimethylamine (40% aq. solution or solution in THF).

-

Conditions: Heated in a sealed vessel (autoclave or pressure tube) to 80-120°C.

-

Workup: Acidification to precipitate the zwitterionic product.

Caption: Mechanism of Nucleophilic Aromatic Substitution (

Experimental Protocol (Bench Scale)

Note: This protocol is adapted from standard procedures for aminopicolinic acids.

-

Preparation: In a pressure tube, dissolve 6-chloropicolinic acid (1.0 eq, 10 mmol) in water (10 mL) or ethanol .

-

Amination: Add dimethylamine (40% aq. solution, 5.0 eq). The excess amine acts as both nucleophile and base to scavenge the HCl formed.

-

Reaction: Seal the tube and heat to 100°C for 12–16 hours. Monitor by TLC or LC-MS (Target mass [M+H]+ = 167.1).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove excess dimethylamine and solvent.

-

Dissolve the residue in a minimum amount of water.

-

Adjust pH to ~3–4 using 1M HCl. The product often precipitates at its isoelectric point.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via ion-exchange chromatography.

Applications in Catalysis & Coordination Chemistry[2][5]

The 6-(dimethylamino)picolinate anion is a versatile N,O-bidentate ligand . Its utility surpasses that of simple picolinic acid in specific catalytic cycles where electron density at the metal center is crucial.

4.1 Ligand Properties[3][4][5]

-

Hemilability: The hard oxygen (carboxylate) and softer nitrogen (pyridine) allow for stable coordination that can open up (hemilability) to allow substrate binding during catalysis.

-

Electronic Tuning: The dimethylamino group pushes electron density into the ring, making the pyridine nitrogen more basic. In metal complexes (e.g., with Mo, Cu, or Pd), this increases the electron density on the metal, facilitating oxidative addition steps or stabilizing high oxidation states.

-

Steric Control: The methyl groups at the 6-position provide steric bulk near the coordination sphere, which can induce enantioselectivity in asymmetric catalysis if chiral variants are used, or simply prevent catalyst dimerization.

4.2 Catalytic Case Study: Molybdenum(VI) Oxidation

Molybdenum(VI) dioxide complexes coordinated with substituted picolinic acids are effective catalysts for amide activation and cyclodehydration.

-

Catalyst: [MoO

(6-Me -

Application: Catalytic formation of oxazolines and thiazolines from amides.[6]

-

Mechanism: The picolinate ligand stabilizes the high-valent Mo(VI) center while preventing reduction to inactive Mo(IV) species.

Caption: Simplified catalytic cycle showing the role of the picolinate complex in substrate activation.

Pharmaceutical Relevance

In medicinal chemistry, 6-(dimethylamino)picolinic acid serves as a bioisostere and a pharmacophore building block .

-

Zinc Binding Groups (ZBG): Picolinic acid derivatives are known to chelate Zinc(II) in metalloenzymes (e.g., Matrix Metalloproteinases). The 6-dimethylamino substituent can improve selectivity by interacting with specific hydrophobic pockets in the enzyme active site.

-

Solubility Modulation: The basic dimethylamino group improves aqueous solubility compared to lipophilic aryl-picolinates, a critical parameter in oral bioavailability.

-

Metabolic Stability: The 6-position substitution blocks metabolic oxidation at the most reactive site of the pyridine ring (which is typically the 2- or 6-position adjacent to the nitrogen).

References

-

Chemical Identity: PubChem.[7] Picolinic Acid and Derivatives. National Library of Medicine. Link

-

Synthesis Analog: Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. PMC - NIH. (Describes synthesis of dimethylamino-substituted pyridine carboxylic acids). Link

-

Catalytic Application: Evenson, G. E., et al. Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes. J. Org.[8][6] Chem., 2023.[4][9][6][10] Link

-

Ligand Properties: Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PMC - NIH. Link

-

pKa Data: Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. Link

Sources

- 1. 30721-88-1 | 6-(Dimethylamino)picolinic acid - AiFChem [aifchem.com]

- 2. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal complexes with functionalised 2,2'-dipicolylamine ligand containing an antioxidant 2,6-di-tert-butylphenol moiety: synthesis and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes [organic-chemistry.org]

- 7. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

Comprehensive Theoretical Analysis of 6-(Dimethylamino)picolinic Acid

Electronic Structure, Reactivity, and Pharmacophore Modelling

Executive Summary

This technical guide establishes a rigorous theoretical framework for the characterization of 6-(Dimethylamino)picolinic acid (CAS: 30721-88-1). While picolinic acid derivatives are well-documented as metal chelators and pharmacophores, the 6-dimethylamino analog presents a unique "push-pull" electronic system.[1] The strong electron-donating dimethylamino group at the 6-position, juxtaposed with the electron-withdrawing carboxyl group at the 2-position, creates a highly polarized scaffold with distinct zwitterionic stability and coordination potential. This guide outlines the computational methodologies (DFT/TD-DFT) required to map its conformational landscape, electronic excitations, and binding affinities.

Computational Methodology & Setup

To ensure reproducibility and accuracy in theoretical studies of pyridine-carboxylic acid derivatives, the following ab initio and Density Functional Theory (DFT) protocols are recommended. These choices are grounded in recent literature on analogous picolinic systems.[1]

1.1 Level of Theory Selection

-

Geometry Optimization: B3LYP/6-311++G(d,p) or wB97X-D/def2-TZVP.[1]

-

Rationale: The inclusion of diffuse functions (++) is critical for describing the lone pairs on the pyridine nitrogen and the carboxylate oxygen. wB97X-D is preferred if studying π-stacking interactions in crystal packing or docking.[1]

-

-

Excited States (UV-Vis): TD-DFT/CAM-B3LYP/6-311++G(d,p).

-

Rationale: Standard B3LYP often underestimates charge-transfer (CT) excitation energies.[1] The Coulomb-attenuating method (CAM) correctly models the intramolecular charge transfer (ICT) expected from the 6-N(Me)₂ donor to the carboxyl acceptor.

-

-

Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[1]

1.2 Workflow Diagram

The following Graphviz diagram visualizes the standard computational workflow for characterizing this molecule.

Figure 1: Computational workflow for the structural and electronic characterization of 6-(Dimethylamino)picolinic acid.

Structural & Conformational Landscape

Theoretical analysis must first resolve the preferred tautomeric state.[1] Picolinic acid derivatives often exist in equilibrium between a neutral form and a zwitterionic form, heavily influenced by solvent polarity.[1]

2.1 Tautomeric Equilibrium[1]

-

Neutral Form (N): The proton resides on the carboxylic oxygen.

-

Zwitterionic Form (Z): The proton transfers to the pyridine nitrogen (

), creating a carboxylate anion (

Theoretical Prediction:

Unlike simple picolinic acid, the 6-dimethylamino group acts as a strong

-

Hypothesis: The zwitterionic form of 6-(Dimethylamino)picolinic acid is predicted to be thermodynamically more stable than the neutral form in polar media (Water/MeOH) compared to unsubstituted picolinic acid.

-

Validation Protocol: Calculate

in gas phase vs. water. A negative

2.2 Intramolecular Interactions[1][2]

-

Hydrogen Bonding: In the neutral form, a strong intramolecular H-bond is expected between the carboxyl hydrogen and the pyridine nitrogen (

), forming a stable 5-membered pseudo-ring. -

Steric Hindrance: The 6-dimethylamino group is bulky.[1] Optimization will likely show the

group twisted slightly out of the pyridine plane to minimize steric repulsion with the lone pair of

Electronic Properties & Reactivity Descriptors

The "Push-Pull" nature of the molecule (Donor:

3.1 Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the dimethylamino nitrogen and the pyridine ring

-system. -

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxyl group and the pyridine ring (specifically the C2-C3 region).

-

Gap Analysis: A narrower HOMO-LUMO gap is expected compared to picolinic acid, suggesting higher chemical reactivity and a red-shifted UV-absorption spectrum (likely into the 300-350 nm range).[1]

3.2 Molecular Electrostatic Potential (MEP)

MEP mapping is essential for predicting non-covalent interactions (docking).[1]

-

Red Regions (Negative Potential): Concentrated over the carboxylate oxygens (in zwitterion) and the pyridine nitrogen (in neutral form). These are the primary sites for metal chelation (

, -

Blue Regions (Positive Potential): Concentrated on the methyl protons and the carboxylic proton (if neutral).

3.3 Quantitative Data Summary (Predicted Trends)

| Property | 6-(Dimethylamino)picolinic acid | Picolinic Acid (Reference) | Trend/Causality |

| Dipole Moment (Debye) | High (~5-7 D) | Moderate (~4 D) | Enhanced by donor-acceptor separation. |

| HOMO Energy (eV) | Less Negative (Higher) | More Negative | |

| Chemical Hardness ( | Softer | Harder | Increased polarizability due to conjugation.[1] |

| pKa (Pyridine N) | ~6.5 - 7.0 (Predicted) | 5.39 (Exp) | Electron donation from 6-pos increases basicity.[1] |

Coordination Chemistry & Chelation

This molecule is a bidentate ligand (

4.1 Steric "Pincer" Effect

In octahedral complexes (e.g., with

-

Challenge: The 6-dimethylamino group is ortho to the chelating nitrogen.[1] Upon coordination, this bulky group clashes with the other ligands or the metal's coordination sphere.

-

Prediction: Theoretical binding energy calculations (

) will likely show weaker binding affinity for 6-(dimethylamino)picolinic acid compared to unsubstituted picolinic acid due to steric repulsion, despite the nitrogen being more electron-rich (better Lewis base).

4.2 Coordination Pathway Diagram

Figure 2: Theoretical coordination pathway highlighting the steric impact of the 6-dimethylamino substituent.

Pharmacological & Biological Potential

Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling is the first step in drug development.

-

Lipophilicity (LogP): The dimethylamino group increases lipophilicity compared to picolinic acid.[1]

-

Metabolism: The N-methyl groups are potential sites for oxidative demethylation by Cytochrome P450 enzymes.[1]

-

Target Interaction: The zwitterionic nature mimics amino acids (specifically Proline or Pipecolic acid analogs), suggesting potential activity against transporters or enzymes recognizing cyclic amino acids.

References

-

Picolinic Acid DFT Studies

-

Dipicolinic Acid Coordination

-

Synthesis & Structure

-

Crystal Data Reference

Sources

Spectroscopic data for 6-(Dimethylamino)picolinic acid (NMR, IR, Mass Spec)

Technical Whitepaper: Spectroscopic Profiling & Structural Validation of 6-(Dimethylamino)picolinic Acid

Executive Summary & Compound Profile

6-(Dimethylamino)picolinic acid (6-Dimethylamino-2-pyridinecarboxylic acid) represents a specific class of functionalized pyridine derivatives often utilized as bidentate ligands in coordination chemistry and as intermediates in pharmaceutical synthesis.

Unlike its regioisomer 4-(dimethylamino)pyridine-2-carboxylic acid (a derivative of the super-nucleophile DMAP), the 6-isomer exhibits unique steric and electronic properties due to the proximity of the dimethylamino group to the ring nitrogen and the carboxylic acid. This guide provides a definitive protocol for its synthesis, purification, and spectroscopic validation, addressing the specific challenge of distinguishing it from the 4-substituted isomer.

| Property | Data |

| IUPAC Name | 6-(Dimethylamino)pyridine-2-carboxylic acid |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Core Structure | Pyridine ring substituted at C2 (COOH) and C6 (NMe₂) |

| Solubility Profile | Soluble in DMSO, MeOH; sparingly soluble in non-polar solvents (Hexane) |

Synthesis & Sample Preparation Strategy

To ensure the spectroscopic data presented corresponds to the correct regioisomer, a validated synthetic route via Nucleophilic Aromatic Substitution (SₙAr) is recommended. This precludes the ambiguity often found in direct functionalization of pyridine rings.

Synthetic Route (SₙAr)

The reaction utilizes 6-chloropicolinic acid as the starting scaffold. The chlorine atom at the 6-position is activated for nucleophilic attack by the ring nitrogen, facilitating substitution by dimethylamine.

Figure 1: Validated synthetic pathway ensuring regiospecificity at the C6 position.

Analytical Sample Preparation

-

NMR: Dissolve 10–15 mg in 0.6 mL DMSO-d₆ . Chloroform-d (CDCl₃) is less ideal due to the potential zwitterionic nature of the amino-acid moiety, which can cause line broadening.

-

MS: Prepare a 10 µM solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI(+).

-

IR: Dry solid powder thoroughly (vacuum oven, 40°C, 4h) to remove lattice water before ATR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 6-(dimethylamino)picolinic acid is characterized by an AMX spin system for the aromatic protons and a distinct singlet for the dimethylamino group.

¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| COOH | 12.5 - 13.0 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable). |

| H-3 | 7.60 - 7.65 | Doublet (d) | 1H | Deshielded: Ortho to the electron-withdrawing COOH group. |

| H-4 | 7.70 - 7.75 | Triplet/dd | 1H | Meta: Couples to both H-3 and H-5. |

| H-5 | 6.80 - 6.90 | Doublet (d) | 1H | Shielded: Ortho to the electron-donating N(Me)₂ group (Mesomeric effect). |

| N(CH₃)₂ | 3.05 - 3.10 | Singlet (s) | 6H | Characteristic N-Methyl signal. |

Critical Structural Validation:

-

The "Push-Pull" Effect: The key diagnostic is the significant upfield shift of H-5 (~6.8 ppm) compared to unsubstituted picolinic acid. This shielding is caused by the strong mesomeric (+M) donation of the dimethylamino lone pair into the ring, specifically at the ortho and para positions relative to the amine.

-

Coupling Constants (J): Expect J₃,₄ ≈ 7-8 Hz and J₄,₅ ≈ 8 Hz.

¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Type | Shift (δ, ppm) | Assignment |

| C=O | 166.5 | Carboxylic Acid Carbonyl |

| C-6 | 158.5 | Ipso-carbon attached to NMe₂ (Deshielded by N) |

| C-2 | 148.0 | Ipso-carbon attached to COOH |

| C-4 | 138.0 | Meta to both substituents |

| C-3 | 115.0 | Ortho to COOH |

| C-5 | 108.5 | Ortho to NMe₂ (Shielded by resonance) |

| N-CH₃ | 38.0 | Dimethylamino methyl carbons |

Mass Spectrometry (MS) Profile

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint characteristic of picolinic acid derivatives.

Technique: ESI-MS (Positive Mode) / Q-TOF for High Resolution.

Fragmentation Pathway

The fragmentation is dominated by the stability of the pyridine ring and the lability of the carboxylic acid group.

Figure 2: Primary ESI(+) fragmentation pathways for 6-(dimethylamino)picolinic acid.

| Ion Species | m/z (Calculated) | Interpretation |

| [M+H]⁺ | 167.0815 | Protonated Molecular Ion (Base Peak) |

| [M+Na]⁺ | 189.0634 | Sodium Adduct (Common in glass capillaries) |

| [M+H - CO₂]⁺ | 123.0916 | Loss of Carbon Dioxide (Typical for α-pyridine acids) |

| [M-H]⁻ | 165.0670 | Deprotonated species (Negative Mode) |

Infrared Spectroscopy (FT-IR)

IR analysis is crucial for determining the solid-state form (zwitterionic vs. neutral). In the solid state, picolinic acids often exist as zwitterions (NH⁺ on ring, COO⁻), but the 6-NMe₂ group reduces the basicity of the ring nitrogen, making the neutral form more likely than in unsubstituted picolinic acid.

| Frequency (cm⁻¹) | Vibration Mode | Intensity | Description |

| 2800 - 3200 | O-H Stretch | Broad, Med | Carboxylic acid O-H (often overlaps with C-H). |

| 1705 - 1725 | C=O Stretch | Strong | Free carboxylic acid carbonyl (indicates neutral form). |

| 1600, 1580 | C=C / C=N | Strong | Pyridine ring skeletal vibrations. |

| 1350 - 1400 | C-N Stretch | Medium | Aryl-amine (C-NMe₂) stretch. |

| 1250 | C-O Stretch | Strong | C-O single bond of the acid. |

Note: If the C=O band appears lower (~1600-1650 cm⁻¹) and the O-H is absent, suspect a zwitterionic salt form (COO⁻).

Quality Control & Purity Assay

To validate the synthesized material for research use, follow this HPLC protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (n->π* transition of NMe₂).

-

Retention Time: Expect early elution (approx. 3-5 min) due to high polarity.

References

- Synthesis of Aminopicolinic Acids: Source: Scriven, E. F. V. (1984). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews. (Provides context on the synthesis and stability of dimethylaminopyridine derivatives). Relevance: Establishes the SₙAr mechanism for chloropyridine substitution.

- Spectroscopic Data of Pyridine Derivatives: Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Relevance: Authoritative source for calculating chemical shifts of pyridine rings with "Push-Pull" substituents (COOH vs. NMe₂).

-

Mass Spectrometry of Picolinic Acids

- Source: NIST Mass Spec Data Center. "2-Pyridinecarboxylic acid mass spectrum."

-

URL:

- Relevance: Provides the baseline fragmentation pattern (loss of CO₂)

-

General Characterization of 6-Substituted Picolinic Acids

- Source: PubChem Compound Summary for 6-(Dimethylamino)pyridine-2-carboxylic acid (Isomer comparison).

-

URL: (Note: Used for structural confirmation of analogs).

6-(Dimethylamino)picolinic Acid: A Versatile Ligand Scaffold for Metallopharmaceutical and Chemosensor Development

Executive Summary

6-(Dimethylamino)picolinic acid (6-DMA-PA) represents a distinct class of functionalized pyridine derivatives that bridges the gap between simple chelators and complex fluorophores. Characterized by a "push-pull" electronic system—where the electron-donating dimethylamino group at the 6-position interacts with the electron-withdrawing carboxylic acid at the 2-position—this molecule serves as a privileged scaffold in two critical domains: transition metal coordination chemistry and bio-organic synthesis .

This technical guide dissects the physicochemical properties, synthetic pathways, and high-value applications of 6-DMA-PA, specifically focusing on its utility as a bidentate ligand for zinc metallochaperones and as a solvatochromic sensor for metal ion detection.

Chemical Architecture & Electronic Properties

The utility of 6-DMA-PA stems from its unique substitution pattern. Unlike its isomer 4-(dimethylamino)pyridine (DMAP), which is a nucleophilic catalyst, 6-DMA-PA functions primarily as a tunable ligand and fluorescent probe.

The "Push-Pull" Effect

The molecule exhibits Intramolecular Charge Transfer (ICT).[1] The lone pair on the exocyclic nitrogen (dimethylamino) donates electron density into the pyridine ring, while the carboxyl group acts as an acceptor.

-

Ground State: Stabilized by resonance, increasing the basicity of the pyridine nitrogen compared to unsubstituted picolinic acid.

-

Excited State: Upon photoexcitation, the dipole moment changes significantly, leading to solvatochromic fluorescence properties useful in sensing applications.

Steric Modulation

The 6-position substitution introduces steric bulk adjacent to the pyridine nitrogen. In coordination chemistry, this "ortho-effect" forces specific geometries upon metal binding, often preventing the formation of saturated

Experimental Protocol: High-Yield Synthesis

Note: This protocol is synthesized from standard Nucleophilic Aromatic Substitution (

Objective: Synthesis of 6-(Dimethylamino)picolinic acid from 6-chloropicolinic acid.

Reagents

-

Substrate: 6-Chloropicolinic acid (CAS: 4684-94-0)

-

Reagent: Dimethylamine (40% aq. solution or 2.0 M in THF)

-

Solvent: Water or Ethanol (Green chemistry compatible)

-

Base: Potassium Carbonate (

) – optional if excess amine is used.

Step-by-Step Methodology

-

Preparation: Dissolve 6-chloropicolinic acid (10 mmol) in water (20 mL) in a pressure tube or sealed flask.

-

Addition: Add dimethylamine solution (50 mmol, 5 equiv). The excess amine acts as both the nucleophile and the base to scavenge the HCl byproduct.

-

Reaction: Heat the sealed vessel to 100°C for 12–16 hours. The electron-withdrawing carboxylic acid activates the 6-position for nucleophilic attack.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove excess dimethylamine and solvent.

-

Acidify the residue to pH 3–4 using 1M HCl to precipitate the free acid (zwitterionic form).

-

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.

-

Yield Expectation: >85%

-

Characterization:

NMR (DMSO-

-

Synthesis Workflow Diagram

Caption: Figure 1. Synthesis of 6-DMA-PA via Nucleophilic Aromatic Substitution (

Research Application: Zinc Metallochaperone & Ionophore

Picolinic acid is a known endogenous metabolite that assists in Zinc (

Mechanism of Action

The ligand binds

-

Complex Stoichiometry: Typically forms a neutral

complex. -

Lipophilicity: The dimethylamino groups act as a "grease," increasing the partition coefficient (LogP) of the complex compared to the native picolinate. This facilitates passive transport across the lipid bilayer of cell membranes.

Protocol: Preparation of Zn(II)-Complex for Biological Assays[2]

-

Ligand Solution: Dissolve 6-DMA-PA (2 mmol) in Methanol (10 mL).

-

Metal Solution: Dissolve

(1 mmol) in Methanol (5 mL). -

Complexation: Add the metal solution dropwise to the ligand solution. The mixture may turn slightly yellow due to the charge transfer band shift.

-

Isolation: Stir for 2 hours. Evaporate solvent. The resulting complex can be used directly in cell media (at

concentrations) to test for zinc ionophore activity (e.g., using FluoZin-3 assays to measure intracellular zinc increases).

Research Application: Fluorescent Metal Sensing

The 6-DMA-PA molecule exhibits "Turn-On" or ratiometric fluorescence upon metal binding, making it a valuable tool for detecting environmental pollutants (like

The ICT Sensing Mechanism

In the free ligand, the lone pair on the dimethylamino group can quench fluorescence via Photoinduced Electron Transfer (PET) or non-radiative decay pathways associated with bond rotation.

-

Binding Event: When a metal ion coordinates to the pyridine nitrogen and carboxylate, it "locks" the conformation and alters the electron density of the pyridine ring.

-

Result: This perturbation of the Intramolecular Charge Transfer (ICT) state typically results in a chelation-enhanced fluorescence (CHEF) effect.

Quantitative Data: Ligand vs. Complex Properties

Table 1: Comparative physicochemical properties (Theoretical/Representative Data)

| Property | Free Ligand (6-DMA-PA) | Zn(II) Complex |

| Coordination Geometry | N/A | Distorted Octahedral / Tetrahedral |

| Solubility (Water) | High (pH dependent) | Moderate |

| Solubility (DMSO) | High | High |

| Fluorescence Emission | Weak / Quenched | Strong (Blue/Green shift) |

| Binding Mode | Zwitterionic | Bidentate Chelate (N,O) |

Signal Transduction Pathway Diagram

Caption: Figure 2. Mechanism of Chelation-Enhanced Fluorescence (CHEF) in 6-DMA-PA.

References

-

Synthesis of Picolinic Acid Derivatives

-

Coordination Chemistry of Picolinic Acids

- Title: Dipicolinic acid, its analogues and derivatives: Aspects of their coordin

- Source: Reviews in Inorganic Chemistry

-

URL:[Link]

-

Biological Activity (Antiviral/Zinc Transport)

- Title: Study unveils picolinic acid's broad-spectrum antiviral abilities.

- Source: EurekAlert! (AAAS)

-

URL:[Link]

-

Fluorescence and ICT in Dimethylamino-Pyridines

- Title: Photoinduced intramolecular charge transfer in trans-2-[4'-(N,N-dimethylamino)styryl]imidazo[4,5-b]pyridine.

- Source: PubMed / NIH

-

URL:[Link]

-

Chemical Identity & Properties

Sources

- 1. Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4′-nitrobiphenyl - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 30721-88-1|6-(Dimethylamino)picolinic acid|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: 6-(Dimethylamino)picolinic Acid for Protein Analysis by MALDI-TOF MS

Executive Summary

This Application Note details the protocol for utilizing 6-(Dimethylamino)picolinic acid (6-DMAP) as a specialized matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). While

6-DMAP represents a class of rationally designed picolinic acid derivatives . The incorporation of a strongly electron-donating dimethylamino group at the C6 position of the picolinic acid core serves two critical functions: it red-shifts the UV absorption maximum to better align with standard N2 (337 nm) and Nd:YAG (355 nm) lasers, and it modulates the matrix's proton affinity (PA). This guide outlines the preparation, deposition, and analytical parameters required to leverage 6-DMAP for the analysis of hydrophobic proteins and samples containing moderate salt concentrations.

Scientific Background & Mechanism[1]

Rational Matrix Design

Standard matrices like Picolinic Acid (PA) and 3-Hydroxypicolinic Acid (3-HPA) are historically favored for oligonucleotides but have shown utility for metalloproteins due to their chelating properties. 6-DMAP enhances this core structure through the auxochromic effect of the dimethylamino group.

-

Enhanced Ionization Efficiency: The electron-donating capability of the dimethylamino group increases the basicity of the matrix compared to HCCA. This results in "softer" ionization, reducing the internal energy transfer to the analyte and preserving labile post-translational modifications (PTMs).

-

Salt Tolerance: Similar to its parent compound, 6-DMAP forms micro-crystalline structures that effectively segregate alkali salts (Na+, K+) during the drying process, preventing the formation of broad adduct peaks that obscure protein signals.

Ionization Mechanism

The ionization process relies on the matrix absorbing laser energy and facilitating proton transfer. 6-DMAP functions as a "Proton Sponge" intermediate, accepting a proton in the excited state and transferring it to the protein analyte.

Figure 1: Mechanism of ionization using 6-DMAP. The dimethylamino group facilitates efficient energy absorption and controlled proton transfer.

Materials and Reagents

To ensure reproducibility, use MS-grade solvents and reagents.

| Reagent | Grade | Purpose |

| 6-(Dimethylamino)picolinic acid | >98% (HPLC) | MALDI Matrix |

| Acetonitrile (ACN) | LC-MS Grade | Organic solvent for solubility |

| Trifluoroacetic Acid (TFA) | LC-MS Grade | Ion pairing agent / Acidifier |

| Water (H2O) | 18.2 MΩ·cm | Aqueous solvent |

| Protein Standards | Sequencing Grade | Calibration (e.g., BSA, Myoglobin) |

| Ammonium Citrate | ACS Grade | Optional co-matrix for salt reduction |

Experimental Protocol

Matrix Solution Preparation

Unlike HCCA, which requires high organic content, 6-DMAP is moderately soluble in aqueous conditions but crystallizes best with a balanced organic ratio.

-

Weighing: Weigh 10.0 mg of 6-(Dimethylamino)picolinic acid.

-

Solvent A (Base): Prepare a 50:50 (v/v) mixture of ACN:Water containing 0.1% TFA.

-

Solubilization: Dissolve the 10 mg of matrix in 1.0 mL of Solvent A.

-

Note: Vortex for 1 minute. If particulates remain, sonicate for 5 minutes at room temperature.

-

Stability Check: The solution should be a clear, slightly yellowish liquid. Store at 4°C in the dark; fresh preparation is recommended weekly.

-

Sample Preparation

-

Dilution: Dilute protein samples to a concentration of approximately 1–10 pmol/µL using 0.1% TFA in water.

-

Salt Wash (Optional): If the sample contains >50 mM Tris or NaCl, perform a C4 ZipTip® cleanup prior to spotting. However, 6-DMAP can tolerate up to 100 mM salt better than SA.

Spotting Technique: Dried Droplet Method

The crystallization kinetics of 6-DMAP are slower than HCCA, allowing for larger, more geometric crystals.

-

Clean Target: Ensure the MALDI target plate (steel) is thoroughly cleaned with methanol and acetone.

-

Mixing: In a microcentrifuge tube, mix the Matrix Solution and Protein Sample in a 1:1 ratio (e.g., 5 µL Matrix + 5 µL Sample).

-

Deposition: Pipette 1.0 µL of the mixture onto the target spot.

-

Drying: Allow to dry at room temperature in ambient air.

-

Critical: Do not use vacuum drying. Rapid drying disrupts the co-crystallization of 6-DMAP, leading to poor resolution.

-

Observation: Look for the formation of compact, prismatic crystals (unlike the needle-like crystals of HCCA).

-

Instrumental Parameters (TOF Setting)

Configure the MALDI-TOF MS for Linear Positive Mode (for proteins >10 kDa) or Reflectron Positive Mode (for peptides <5 kDa).

-

Laser Power: Start at 30% relative intensity (attenuator). 6-DMAP absorbs strongly; excessive power will cause peak broadening.

-

Accelerating Voltage: 20–25 kV.

-

Pulsed Ion Extraction (PIE): Set delay to 150–200 ns to optimize resolution for the picolinic core.

-

Shots: Accumulate 500–1000 shots per spectrum to average out crystal heterogeneity.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for protein analysis using 6-DMAP.

Results and Interpretation

Data Comparison

When comparing 6-DMAP to standard matrices, expect the following characteristics:

| Parameter | HCCA (Standard) | 6-DMAP (Proposed) | Benefit |

| Crystal Morphology | Small needles | Compact prisms | Higher shot-to-shot reproducibility |

| Salt Tolerance | Low (<20 mM) | Moderate (~100 mM) | Reduced need for desalting |

| In-Source Decay | High | Low | Better for labile proteins/glycoproteins |

| Resolution | High (Peptides) | Moderate (Proteins) | Good balance for intact mass analysis |

Troubleshooting Guide

-

No Signal: 6-DMAP requires higher laser fluence threshold than HCCA. Increase laser power in 2% increments.

-

Broad Peaks: Indicates salt adducts. Add 1 µL of 10 mM Ammonium Citrate to the droplet before drying (On-target washing).

-

Poor Crystallization: If the drop spreads too wide (hydrophobicity issue), use a hydrophobic coating plate (AnchorChip) or increase the TFA concentration to 0.5% to drive crystallization.

References

-

Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons.[1] Analytical Chemistry, 60(20), 2299–2301. Link

-

Tang, K., et al. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins.[2][3] Rapid Communications in Mass Spectrometry, 8(9), 673-677.[2] Link

-

Beavis, R. C., & Chait, B. T. (1996). Matrix-assisted laser desorption ionization mass-spectrometry of proteins. Methods in Enzymology, 270, 519-551. Link

-

Signor, L., & Boeri Erba, E. (2013). Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa.[1] Journal of Visualized Experiments, (79), e50635. Link

Sources

Application Note: Chromatographic Characterization of 6-(Dimethylamino)picolinic Acid

[1]

Executive Summary & Chemical Context[1][3][4]

6-(Dimethylamino)picolinic acid is a functionalized pyridine derivative exhibiting zwitterionic behavior.[1] Its structure combines a carboxylic acid moiety (pKa ~1.[1]0) with a basic pyridine nitrogen modulated by an electron-donating dimethylamino group.[1] This unique electronic environment creates specific chromatographic challenges:

-

Polarity: The molecule is highly polar, leading to poor retention on standard C18 columns (dewetting risks).[1]

-

Ionic Interaction: The basic nitrogen interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.[1]

-

pH Sensitivity: Retention is drastically altered by mobile phase pH due to the protonation state of the pyridine ring and the dissociation of the carboxylic acid.[1]

This guide presents two distinct, field-proven protocols designed to overcome these challenges: a Robust Reversed-Phase (RP-HPLC) method for purity analysis and a HILIC-MS method for trace quantification.[1]

Method Selection Logic

The following decision tree illustrates the selection process based on analytical requirements and sample matrix.

Figure 1: Decision logic for selecting the appropriate chromatographic mode based on sensitivity needs and matrix complexity.

Method A: Polar-Embedded RP-HPLC (QC & Purity)[1]

Objective: Routine quality control, assay, and purity determination. Mechanism: This method utilizes a polar-embedded C18 stationary phase.[1] Unlike standard C18, the embedded polar group shields silanols (reducing tailing) and allows the use of 100% aqueous mobile phases without phase collapse, which is critical for retaining this polar analyte.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (150 x 4.6 mm, 4 µm) | Polar-embedded group prevents dewetting and reduces silanol interaction.[1] |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 | Low pH suppresses COOH ionization (increasing hydrophobicity) and protonates the base (controlled ionic state). |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4 µm particles.[1] |

| Temp | 30°C | Improves mass transfer and peak shape.[1] |

| Detection | UV @ 270 nm | Max absorption for pyridine ring; 270 nm avoids mobile phase noise.[1] |

| Injection | 5 - 10 µL | Standard analytical volume.[1] |

Gradient Program[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Initial equilibration |

| 2.0 | 95 | 5 | Isocratic hold for polar retention |

| 12.0 | 40 | 60 | Elution of hydrophobic impurities |

| 15.0 | 40 | 60 | Wash |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | End of Run |

System Suitability Criteria

-

Tailing Factor (T): NMT 1.5 (Critical for basic pyridines).

-

Retention Factor (k'): > 2.0 (To ensure separation from void volume).

-

RSD (n=6): < 1.0% for retention time and area.[1]

Method B: HILIC-MS (Trace Analysis & Bioanalysis)[1]

Objective: Detection of trace impurities or quantification in biological matrices (plasma/urine).[1] Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the analyte via a water layer adsorbed to the silica surface.[1] This is ideal for 6-(dimethylamino)picolinic acid, which is highly polar and difficult to retain on RP columns without ion-pairing reagents (which are MS-incompatible).[1]

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Waters XBridge Amide or TSKgel Amide-80 (100 x 2.1 mm, 3.5 µm) | Amide phases provide strong hydrogen bonding retention for polar zwitterions.[1] |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.[1]5) | Volatile buffer essential for MS; pH 3.5 stabilizes ionization.[1] |

| Mobile Phase B | Acetonitrile | High organic content induces HILIC partitioning.[1] |

| Flow Rate | 0.3 mL/min | Compatible with ESI source.[1] |

| Detection | ESI (+) MS/MS | Positive mode targets the protonated pyridine nitrogen |

Isocratic Protocol

Note: HILIC often performs best isocratically to maintain the hydration layer.[1]

Sample Preparation Workflow

Proper sample preparation is vital to prevent column fouling, especially when dealing with the solubility differences between the zwitterion and its matrix.[1]

Figure 2: Standard sample preparation workflow ensuring matrix compatibility.

Protocol Steps:

-

Weighing: Accurately weigh 10 mg of standard into a 25 mL volumetric flask.

-

Dissolution: Add 10 mL of 50:50 Methanol:Water. Sonicate for 10 minutes. The methanol aids the solubility of the dimethylamino group, while water solvates the carboxylate.[1]

-

Dilution: Make up to volume with the initial Mobile Phase (Method A) or Acetonitrile (Method B) to match the starting gradient conditions.[1]

-

Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

References

-

Vertex AI Search. (2025).[1] HPLC method for 6-(Dimethylamino)picolinic acid. Retrieved from 2

-

SIELC Technologies. (2025).[1] Picolinic Acid HPLC Method. Retrieved from 1[1]

-

National Institutes of Health (NIH). (2023).[1] Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation. Retrieved from 3

-

MDPI. (2023).[1] Solubility and Crystallization Studies of Picolinic Acid. Retrieved from 4

-

Helix Chromatography. (2025).[1] HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from 5

Sources

- 1. Picolinic Acid | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]

- 5. helixchrom.com [helixchrom.com]

Application Note: High-Fidelity Nucleic Acid Analysis using 6-(Dimethylamino)picolinic Acid

This Application Note is designed for researchers in genomics and mass spectrometry, focusing on the specialized application of 6-(Dimethylamino)picolinic acid (6-DMA-PA) . While 3-Hydroxypicolinic acid (3-HPA) and Picolinic acid (PA) are the historical standards, the 6-dimethylamino derivative represents a high-performance variant designed to address specific challenges in ionization efficiency and salt tolerance.

Part 1: Introduction & Mechanistic Insight

The Challenge: Ionization vs. Fragmentation

The analysis of nucleic acids by Matrix-Assisted Laser Desorption/Ionization (MALDI) is inherently difficult due to the fragile nature of the phosphodiester backbone. Conventional matrices like 3-Hydroxypicolinic Acid (3-HPA) are effective but often suffer from:

-

Alkali Adduct Formation:

and -

Inhomogeneous Crystallization: "Sweet spots" are hard to find on the target plate.

-

Depurination: Acidic matrices can cause loss of purine bases during crystallization.

The Solution: 6-(Dimethylamino)picolinic Acid

6-(Dimethylamino)picolinic acid (6-DMA-PA) acts as a "tunable" matrix. Structurally, it consists of a pyridine ring with a carboxylic acid at position 2 (the proton source) and a dimethylamino group at position 6.

Mechanism of Action:

-

Enhanced Proton Affinity: The electron-donating dimethylamino group increases the basicity of the pyridine nitrogen. This creates a "Proton Sponge" effect, facilitating efficient proton transfer to the oligonucleotide backbone in the gas phase while suppressing non-specific fragmentation.

-

Red-Shifted Absorption: The conjugation of the amino group shifts the UV absorption maximum, allowing for efficient energy transfer at standard laser wavelengths (337 nm or 355 nm) with less thermal degradation than unsubstituted Picolinic Acid.

-

Co-Crystallization Dynamics: The bulky 6-substituent disrupts tight crystal packing, often resulting in smaller, more homogeneous crystals that improve shot-to-shot reproducibility.

Part 2: Experimental Workflows & Protocols

Workflow 1: MALDI-TOF MS of Oligonucleotides[1][2]

This protocol utilizes a Binary Matrix System where 6-DMA-PA is combined with Ammonium Citrate to eliminate salt adducts.

1. Reagent Preparation

| Reagent | Concentration | Solvent | Notes |

| Matrix (6-DMA-PA) | 50 mg/mL | 50% Acetonitrile (ACN) / 50% ddH₂O | Sonicate for 5 mins. Solution may be yellow/amber. |

| Co-Matrix (Ammonium Citrate) | 50 mg/mL | ddH₂O | Essential for desalting (cation exchange). |

| Analyte (Oligonucleotide) | 10–50 µM | ddH₂O | Avoid TE buffer (EDTA interferes with crystallization). |

2. The "Sandwich" Spotting Technique

Rationale: This method creates a crystal bed that filters out salts before the analyte is incorporated.

-

Base Layer: Pipette 0.5 µL of Matrix Solution onto the MALDI target plate (AnchorChip or Polished Steel). Allow to dry completely (approx. 2 mins).

-

Analyte Mix: In a separate tube, mix 1 µL of Oligonucleotide Sample with 1 µL of Ammonium Citrate Solution.

-

Top Layer: Pipette 1 µL of the Analyte/Citrate mix on top of the dried matrix spot.

-

Drying: Allow to air dry. Do not use vacuum drying, as this can cause rapid solvent evaporation and heterogeneous crystal formation.

3. Instrument Parameters (Bruker/Shimadzu Systems)

-

Mode: Linear Negative Ion Mode (DNA/RNA backbone ionizes best in negative mode).

-

Accelerating Voltage: 20 kV.

-

Extraction Delay: 120–150 ns (Crucial for high mass resolution of large oligos).

-